molecular formula C7H3BrF3N3 B15065744 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211583-99-1

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B15065744
CAS No.: 1211583-99-1
M. Wt: 266.02 g/mol
InChI Key: XSJVEOAAQDQTEK-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with bromine at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure combines electron-withdrawing groups (Br and CF₃) that enhance its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig reactions, while the CF₃ group improves metabolic stability and lipophilicity in drug candidates .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVEOAAQDQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210775
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-99-1
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211583-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazolo[4,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 is a site for nucleophilic aromatic substitution (SNAr), enabling replacement with diverse nucleophiles.

Reaction Type Reagents Conditions Product
Nucleophilic Substitution Amine (e.g., NH₃), thiol (e.g., SH⁻), or oxygen nucleophilesBasic conditions (e.g., NaH, DMF)Substituted pyrazolo[4,3-b]pyridine derivatives

Mechanism :

  • The bromine atom acts as a leaving group under basic conditions, facilitating nucleophilic attack.

  • The trifluoromethyl group enhances the electron-deficient nature of the ring, promoting substitution.

Key Considerations :

  • Regioselectivity is influenced by ring electronics and steric effects.

  • Reaction efficiency depends on the nucleophile’s strength and solvent choice.

Coupling Reactions

The bromine atom allows for palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Reaction Type Reagents Conditions Product
Suzuki-Miyaura Coupling Aryl boronic acid, Pd(0) catalyst (e.g., PdCl₂), base (e.g., Na₂CO₃)DMF, 80–100°C, inert atmosphereAryl-substituted pyrazolo[4,3-b]pyridine
Heck Reaction Alkenes, Pd(0) catalystDMF, 110°CAlkene-substituted derivatives

Mechanism :

  • Oxidative addition of Pd(0) to the C-Br bond initiates catalytic cycles.

  • Transmetallation with boronic acid or alkene insertion completes the coupling.

Yield Optimization :

  • Ligands like triphenylphosphine improve catalytic efficiency.

  • High temperatures (80–110°C) are typically required for activation.

Trifluoromethyl Group Reactivity

The CF₃ group at position 6 is generally inert but can participate in specific transformations under harsh conditions.

Reaction Type Reagents Conditions Product
Hydrolysis Strong acid/base (e.g., H₂SO₄, NaOH)Elevated temperatures (150–200°C)Partial degradation or ring-opening
Electrophilic Substitution Electrophiles (e.g., NO₂⁻)HNO₃, H₂SO₄, 0–5°CNitro-substituted derivatives

Key Observations :

  • The CF₃ group resists hydrolysis under mild conditions, preserving structural integrity.

  • Electrophilic substitution primarily occurs at positions adjacent to the CF₃ group due to steric hindrance.

Oxidation and Reduction

While the core structure is stable, functional groups may undergo redox transformations.

Reaction Type Reagents Conditions Product
Catalytic Hydrogenation H₂, Pd/C catalystEthanol, 1 atm pressureReduced heterocycle derivatives
Oxidation KMnO₄, H₂O₂Acidic or neutral conditionsOxidized functional groups

Mechanism :

  • Reduction targets double bonds or nitro groups (if present).

  • Oxidation typically converts alcohols to ketones or alkenes to epoxides.

Ring-Forming and Annulation Reactions

The compound can serve as a scaffold for constructing larger heterocycles through cyclization.

Reaction Type Reagents Conditions Product
Cyclization with Diazonium Salts Arenediazonium tosylates0–5°C, acidic conditionsFused heterocyclic systems
Japp–Klingemann Reaction Hydrazones, basesOne-pot conditionsIndazole derivatives

Mechanism :

  • Diazonium salts react with the pyrazolo[4,3-b]pyridine core to form azo-coupled intermediates.

  • Subsequent cyclization under basic conditions yields fused ring systems.

Research Findings and Challenges

  • Regioselectivity : Substitution at position 3 is favored due to steric and electronic factors, but competing reactions at position 6 (CF₃) are rare .

  • Scalability : Continuous flow reactors improve yield consistency in industrial settings.

  • Limitations : The CF₃ group’s inertness restricts functionalization at position 6, necessitating alternative strategies for derivatization.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.

    Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of organic electronic materials.

    Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazolo[4,3-b]pyridine derivatives.

    Agrochemicals: The compound may be explored for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can serve as a handle for further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Molecular Formula : C₇H₃ClF₃N₃
  • Molar Mass : 221.57 g/mol
  • Key Differences: Replacing bromine with chlorine reduces molecular weight and polarizability.
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
  • Substituent Positions : Bromine at position 5 and CF₃ at position 3.
  • Impact : Positional isomerism alters electronic distribution. The 5-bromo derivative may exhibit distinct regioselectivity in cross-coupling reactions, influencing its application in medicinal chemistry .

Positional Isomers in the Pyrazolo-Pyridine Series

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrazolo[4,3-b]pyridine.
3-Bromo-1H-pyrazolo[4,3-c]pyridine
  • Core Structure : Pyrazolo[4,3-c]pyridine.

Functional Group Variations

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Molecular Formula : C₆H₄BrN₄
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Modifications : Addition of a tetrahydropyran (THP) protecting group.
  • Impact : The THP group improves stability during synthesis but requires deprotection steps in downstream applications .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₃BrF₃N₃ 266.02 Br (C3), CF₃ (C6) Cross-coupling reactions, drug discovery
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₃ClF₃N₃ 221.57 Cl (C3), CF₃ (C6) Less reactive than bromo analog
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine C₇H₃BrF₃N₃ 266.02 Br (C5), CF₃ (C3) Altered regioselectivity in reactions
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine C₇H₃BrF₃N₃ 266.02 Br (C4), CF₃ (C3) Kinase inhibitor scaffold
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine C₆H₄BrN₄ 211.03 Br (C6), NH₂ (C3) High solubility, low permeability

Biological Activity

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C7H3BrF3N3C_7H_3BrF_3N_3 and it has a molecular weight of 266.02 g/mol. The presence of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position enhances its lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These characteristics suggest its potential use in drug development aimed at treating various infections. The compound's ability to interact with biological targets could lead to new therapeutic agents .

The compound has been shown to bind effectively with specific enzymes and receptors, which may inhibit their activity. This property is particularly relevant in cancer research, where targeting specific pathways can suppress tumor growth. The unique structure of the compound allows for diverse interactions, potentially leading to the development of novel cancer therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the core structure can yield derivatives with varied biological effects. For instance, related compounds such as 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine exhibit different biological activities due to variations in their substituents .

Compound NameKey Differences
3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridineLacks bromine; different biological activity
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridineLacks phenyl group; altered interaction profile
3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridineChlorine instead of trifluoromethyl; different reactivity

Case Studies

In recent studies, compounds derived from the pyrazolo[4,3-b]pyridine scaffold have been explored for their therapeutic potential. For example, certain derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. One such compound showed an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory activity .

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